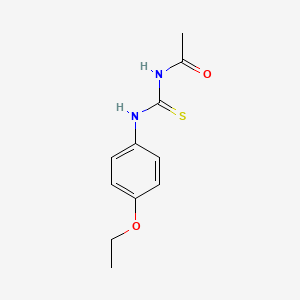
3-ACETYL-1-(4-ETHOXYPHENYL)THIOUREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(4-ethoxyphenyl)thiourea is an organosulfur compound belonging to the thiourea family. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as organic synthesis, pharmaceuticals, and materials science . The compound’s structure consists of a thiourea core with an acetyl group at the 3-position and an ethoxyphenyl group at the 1-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-1-(4-ethoxyphenyl)thiourea typically involves the reaction of 4-ethoxyaniline with acetyl isothiocyanate. The reaction is carried out in a suitable solvent such as ethanol or toluene under reflux conditions. The general reaction scheme is as follows:
[ \text{4-Ethoxyaniline} + \text{Acetyl isothiocyanate} \rightarrow \text{this compound} ]
The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of thiourea derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as using water as a solvent and avoiding toxic reagents, are increasingly being adopted in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1-(4-ethoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(4-ethoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Mecanismo De Acción
The mechanism of action of 3-acetyl-1-(4-ethoxyphenyl)thiourea involves its interaction with various molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting enzyme activity and protein function. The acetyl and ethoxyphenyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Ethoxyphenyl)-3-phenylthiourea
- 1-(4-Methoxyphenyl)-3-acetylthiourea
- 1-(4-Ethoxyphenyl)-3-(2-thienyl)thiourea
Uniqueness
3-Acetyl-1-(4-ethoxyphenyl)thiourea is unique due to the presence of both the acetyl and ethoxyphenyl groups, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in organic synthesis and its biological activity compared to other thiourea derivatives .
Propiedades
IUPAC Name |
N-[(4-ethoxyphenyl)carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S/c1-3-15-10-6-4-9(5-7-10)13-11(16)12-8(2)14/h4-7H,3H2,1-2H3,(H2,12,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUODKVSCZLUMEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(6-Chloropyridin-3-yl)-1-[4-[methyl-[[3-(trifluoromethyl)phenyl]methyl]amino]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2916308.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((dimethylamino)methyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2916311.png)
![10b-methyl-1,5,6,10b-tetrahydroimidazo[2,1-a]isoquinolin-2(3H)-one](/img/structure/B2916312.png)

![N-(4-carbamoylphenyl)-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2916315.png)
![2-(Thiomorpholine-4-carbonyl)-4-{[3-(trifluoromethyl)phenyl]methyl}morpholine](/img/structure/B2916316.png)
![N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-4-(piperidine-1-sulfonyl)benzamide](/img/structure/B2916317.png)
![1-[(4-methoxyphenyl)methyl]-5-methyl-4-nitro-1H-pyrazol-3-amine](/img/structure/B2916318.png)

![2-[2-(3-Pyridinyl)-1,3-benzoxazol-5-yl]acetic acid](/img/structure/B2916321.png)
![N-cyclopentyl-1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-4-methyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2916327.png)

![1,1'-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one](/img/structure/B2916330.png)
